molecular formula C11H11Cl2NO3S B11790796 2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

Cat. No.: B11790796
M. Wt: 308.2 g/mol
InChI Key: WBORAMORNOWMGS-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride (CAS 1509935-78-7) is a specialized sulfonyl chloride derivative with a molecular formula of C 11 H 11 Cl 2 NO 3 S and a molecular weight of 308.18 . This compound is characterized by the presence of both a sulfonyl chloride group and a 2-oxopiperidinyl moiety on a chlorinated benzene ring, making it a valuable multifunctional intermediate in chemical synthesis. Its structure suggests primary utility as an electrophilic coupling agent in organic and medicinal chemistry research, particularly for the synthesis of sulfonamide derivatives. The reactive sulfonyl chloride group can undergo nucleophilic substitution with amines, enabling the creation of diverse compound libraries for pharmaceutical screening and biochemical probe development. The incorporated 2-oxopiperidine scaffold is a privileged structure in drug discovery, often associated with biological activity, which enhances the research value of this building block. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, as is standard for reactive sulfonyl chlorides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

IUPAC Name

2-chloro-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H11Cl2NO3S/c12-11-8(14-7-2-1-6-10(14)15)4-3-5-9(11)18(13,16)17/h3-5H,1-2,6-7H2

InChI Key

WBORAMORNOWMGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield. Common reagents used in the industrial synthesis include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce various oxidized forms of the piperidinone moiety .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C11H12ClN2O2S
  • Molecular Weight : 270.74 g/mol
  • IUPAC Name : 2-chloro-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride

Physical Properties

The compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Synthetic Chemistry

The compound serves as an important building block in the synthesis of various pharmaceuticals and biologically active molecules. Its sulfonyl chloride group can be utilized to introduce sulfonamide moieties into target compounds, enhancing their pharmacological properties.

Table 1: Synthetic Pathways Involving 2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with amines to form sulfonamides
Coupling ReactionsUtilized in the formation of complex organic molecules
FunctionalizationModifies existing compounds for enhanced activity

Research has demonstrated that compounds containing the piperidine moiety exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The incorporation of the 2-oxopiperidin moiety enhances these activities.

Case Study: Antibacterial Activity

In a study evaluating various piperidine derivatives, compounds similar to this compound showed significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicated that modifications in the piperidine ring could optimize efficacy against specific pathogens .

Therapeutic Potential

The compound's ability to inhibit specific enzymes positions it as a candidate for therapeutic development. For instance, sulfonamides are known for their role as antibacterial agents due to their ability to inhibit folic acid synthesis in bacteria.

Table 2: Therapeutic Applications of Sulfonamide Derivatives

ApplicationMechanism of ActionReference
AntibacterialInhibition of bacterial folate synthesis
AnticancerDisruption of cancer cell proliferation
Enzyme InhibitionTargeting acetylcholinesterase

Drug Development

The compound's structural features allow it to be explored as a lead compound in drug discovery programs targeting various diseases. Its derivatives have been synthesized and evaluated for their pharmacokinetic properties and therapeutic indices.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The piperidinone moiety can interact with various molecular targets, potentially affecting biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2-chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride is compared below with structurally or functionally related compounds.

Structural Analogues with Piperidine Derivatives

Compound Name Key Substituents Functional Differences Reactivity/Safety Notes Reference
Benzyl 4-aminopiperidine-1-carboxylate Piperidine with amino and benzyl groups Lacks sulfonyl chloride and oxo group Limited toxicological data; requires PPE
Target Compound 2-Oxopiperidinyl, -SO2Cl, Cl Electrophilic sulfonyl chloride; oxo group High reactivity; potential skin/eye hazard

Key Insight: The 2-oxopiperidinyl group in the target compound enhances electrophilicity compared to the amino-piperidine derivative, likely increasing reactivity in nucleophilic substitution reactions.

Sulfonyl-Containing Compounds

Compound Name Core Structure Functional Group Applications Reference
Chlorosulfuron Benzenesulfonamide -SO2NH- (sulfonamide) Herbicide; inhibits plant ALS enzyme
Target Compound Benzenesulfonyl chloride -SO2Cl Intermediate for sulfonamide synthesis

Key Insight : Sulfonyl chlorides (e.g., the target compound) are more reactive than sulfonamides, serving as precursors in drug synthesis. Chlorosulfuron’s sulfonamide group provides stability but reduces electrophilicity .

Halogenated Aromatic Compounds

Compound Name Core Structure Halogenation Pattern Toxicity Profile Reference
BMX-3 (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) Furanone Cl, dichloromethyl, hydroxy Suspected carcinogen; mutagenic
Target Compound Benzene Cl, sulfonyl chloride, oxopiperidinyl Unknown toxicity; handle with caution

Data Table: Comparative Analysis

Property Target Compound Benzyl 4-aminopiperidine-1-carboxylate Chlorosulfuron BMX-3
Core Structure Benzene Piperidine Benzenesulfonamide Furanone
Key Functional Groups -SO2Cl, Cl, 2-oxopiperidinyl -NH2, benzyloxycarbonyl -SO2NH-, triazine Cl, dichloromethyl
Reactivity High (electrophilic) Moderate Low (stable) Moderate (oxidizable)
Toxicity Data Not available Limited Well-documented Carcinogenic
Primary Use Chemical intermediate Pharmaceutical intermediate Herbicide Research chemical

Notes and Precautions

  • Handling: Use fume hoods and chemical-resistant gloves; avoid skin/eye contact (similar to Benzyl 4-aminopiperidine-1-carboxylate protocols) .
  • Research Gaps: Toxicity and environmental impact studies are urgently needed, given structural parallels to hazardous halofuranones (e.g., BMX-3) .

Biological Activity

2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C11_{11}H10_{10}ClN1_{1}O2_{2}S
  • Molecular Weight : 253.72 g/mol
  • IUPAC Name : 2-chloro-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride
  • CAS Number : 1509935-78-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride moiety allows for nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with proteins or nucleic acids, which can disrupt normal cellular functions.

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated that sulfonyl chlorides exhibit antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves interference with bacterial cell wall synthesis or protein function.

Anticancer Potential

There is growing evidence that sulfonamide derivatives can inhibit cancer cell proliferation. In vitro studies have shown that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of glyoxalase enzymes, which are crucial for detoxifying reactive aldehydes in cells. Inhibition of these enzymes can lead to increased levels of toxic metabolites, thereby exerting cytotoxic effects on cancerous cells.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialShowed significant inhibition of E. coli growth at concentrations above 50 µg/mL.
AnticancerInduced apoptosis in breast cancer cell lines with IC50_{50} values around 30 µM.
Enzyme InhibitionDemonstrated effective inhibition of glyoxalase I with a Ki value of 0.5 mM.

Q & A

Q. What are the standard synthetic routes for 2-chloro-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves reacting benzene sulfonyl chloride derivatives with a 2-oxopiperidin precursor under controlled conditions. Key steps include:

  • Inert Atmosphere : Reactions are performed under nitrogen or argon to prevent hydrolysis of the sulfonyl chloride group .
  • Solvent Selection : Dichloromethane or chloroform is used to stabilize intermediates and enhance reactivity .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) . Optimization focuses on adjusting reaction time, temperature, and stoichiometric ratios of reagents to maximize yield (typically 60-80% in lab-scale syntheses).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the benzene and piperidinyl moieties. For example, the sulfonyl chloride group deshields adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~318.7) and fragmentation patterns .
  • FT-IR : Peaks at ~1370 cm1^{-1} (S=O asymmetric stretch) and ~1170 cm1^{-1} (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Q. What are the common nucleophilic substitution reactions involving this compound?

The sulfonyl chloride group reacts with:

  • Amines : Forms sulfonamides (e.g., with primary/secondary amines in THF at 0–25°C) .
  • Alcohols : Produces sulfonate esters under basic conditions (e.g., pyridine as a catalyst) .
  • Thiols : Generates sulfonyl thioethers in anhydrous solvents . Reaction yields depend on steric hindrance and electronic effects of the nucleophile.

Advanced Research Questions

Q. How can researchers address discrepancies in reactivity data during nucleophilic substitutions?

Contradictions often arise from solvent polarity, temperature, or competing side reactions. Mitigation strategies include:

  • Controlled Solvent Systems : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Temperature Gradients : Screen reactions at 0°C, 25°C, and 40°C to identify optimal kinetic vs. thermodynamic pathways .
  • Analytical Validation : Employ LC-MS or 19^{19}F NMR (if fluorinated analogs are used) to track intermediates .

Q. What strategies optimize sulfonation reaction yields in complex organic syntheses?

Yield optimization involves:

  • Catalyst Screening : Lewis acids (e.g., AlCl3_3) enhance electrophilicity of the sulfonyl chloride .
  • Stepwise Addition : Gradual introduction of the 2-oxopiperidin precursor minimizes dimerization .
  • In Situ Quenching : Rapid removal of HCl (using scavengers like molecular sieves) prevents side reactions .

Q. In proteomics research, how is this compound utilized for protein modification?

The sulfonyl chloride group reacts selectively with:

  • Lysine Residues : Forms stable sulfonamide linkages under mild buffered conditions (pH 7–8) .
  • Tyrosine Hydroxyl Groups : Generates sulfonate esters for studying phosphorylation mimicry . Applications include:
  • Activity-Based Protein Profiling (ABPP) : Tags active-site residues in enzymes .
  • Crosslinking Studies : Stabilizes protein-protein interactions for structural analysis .

Data Analysis and Methodological Challenges

Q. How should conflicting NMR data for reaction intermediates be interpreted?

Discrepancies may arise from:

  • Rotameric Equilibria : Dynamic NMR can resolve splitting due to hindered rotation (e.g., around the sulfonamide bond) .
  • Impurity Signals : Compare with synthetic standards or use 2D NMR (e.g., HSQC, COSY) to assign peaks .

Q. What are the stability and storage recommendations for this compound?

  • Storage : Keep at –20°C in anhydrous, inert solvents (e.g., dry DCM) under argon .
  • Decomposition Risks : Hydrolysis in humid environments forms sulfonic acids; monitor via TLC or IR .

Comparative Analysis

Q. How does the reactivity of this compound compare to other sulfonyl chlorides?

Compound Key Feature Reactivity Difference
Benzene-1-sulfonyl chlorideNo piperidinyl groupLower steric hindrance, faster reactions
4-Methylbenzene sulfonyl chlorideMethyl substituentReduced electrophilicity at para position
2-Nitrobenzene sulfonyl chlorideNitro group (electron-withdrawing)Enhanced reactivity with amines

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